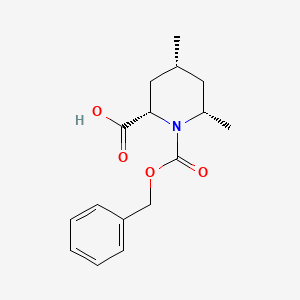![molecular formula C18H23N3OS B2495249 N-[4-(sec-butyl)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide CAS No. 306729-98-6](/img/structure/B2495249.png)
N-[4-(sec-butyl)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-[4-(sec-butyl)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide involves strategic chemical reactions to incorporate the sec-butyl and pyrimidinylsulfanyl groups into the acetamide structure. Although specific synthesis routes for this compound were not found, related compounds have been synthesized through condensation reactions, demonstrating the complexity and precision required in synthesizing such molecules (Beck & Gajewski, 1976).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals crucial insights into the spatial arrangement and intermolecular interactions. For instance, studies on related molecules have shown folded conformations around the methylene C atom of the thioacetamide bridge, with intramolecular hydrogen bonding stabilizing this conformation (Subasri et al., 2016). Such structural features are critical for understanding the reactivity and interactions of the molecule with biological targets or during chemical reactions.
Chemical Reactions and Properties
The chemical reactions involving N-[4-(sec-butyl)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide are influenced by its functional groups. The presence of a pyrimidinylsulfanyl group suggests potential for nucleophilic substitution reactions, while the acetamide group may undergo hydrolysis under certain conditions. These reactions are foundational for modifying the molecule for specific applications or for further derivatization.
Physical Properties Analysis
The physical properties of N-[4-(sec-butyl)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide, such as solubility, melting point, and crystallinity, are directly related to its molecular structure. While specific data for this compound was not available, related compounds exhibit distinct physical properties influenced by their molecular geometry and intermolecular forces (Mary et al., 2020).
Applications De Recherche Scientifique
Pharmacogenetic Implications
Polymorphic Expression and Drug Metabolism
Research has shown that polymorphic expression of certain genes can significantly influence the metabolism of drugs, as demonstrated by a study on acetaminophen (paracetamol). A variant in the UGT1A9 gene promoter region was found to reduce clearance to acetaminophen's glucuronide, indicating genetic variability can impact drug metabolism (Linakis et al., 2018).
Metabolism and Pharmacokinetics
Metabolic Pathways and Age-Related Differences
The metabolism of drugs can vary significantly across different age groups. For example, acetaminophen is metabolized differently in neonates, children, and adults, with variations in glucuronidation and sulfation pathways (Miller et al., 1976). These differences underline the importance of understanding metabolic pathways in the development of therapeutic strategies.
Influence of Genetic Variability on Drug Metabolism
Genetic factors, such as sequence variations in metabolic enzyme genes, can explain interindividual variability in drug metabolism. This insight can be particularly relevant for understanding the metabolic pathways of new chemical entities and their implications in personalized medicine (Linakis et al., 2018).
Potential Mechanisms of Action and Effects
Modification of Sulfation of Hormones
Acetaminophen use has been associated with changes in the sulfation of sex hormones, indicating a potential impact on hormonal homeostasis. This effect suggests that compounds with similar metabolic pathways might also influence hormonal metabolism and could have implications for understanding the mechanisms of action of new drugs (Cohen et al., 2018).
Propriétés
IUPAC Name |
N-(4-butan-2-ylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-5-12(2)15-6-8-16(9-7-15)21-17(22)11-23-18-19-13(3)10-14(4)20-18/h6-10,12H,5,11H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCPODKOHFCFQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(sec-butyl)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Methylpyrazin-2-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2495168.png)
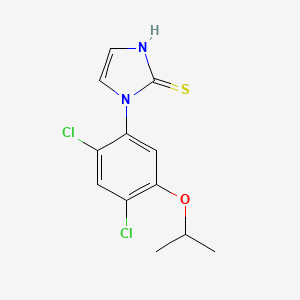
![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-[4-(trifluoromethoxy)phenyl]acetonitrile](/img/structure/B2495172.png)

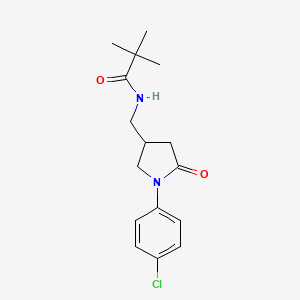
![4-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2495177.png)
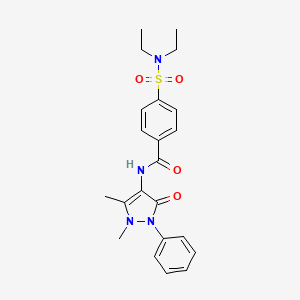
![5a,6,8,8a-tetrahydro-10H-thieno[3,2-d]thieno[3',4':4,5][1,3]thiazolo[3,2-a]pyrimidin-10-one 7,7-dioxide](/img/structure/B2495181.png)
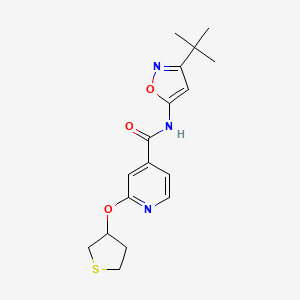

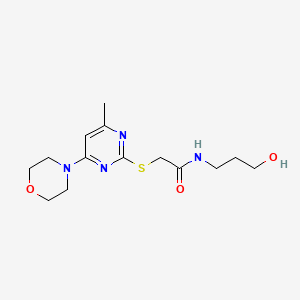
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2495187.png)
![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2495188.png)
